molecular formula C16H19N B8570675 1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline

1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline

Cat. No.: B8570675
M. Wt: 225.33 g/mol
InChI Key: CYADGSZOXJQFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a cyclopropyl group, an ethynyl group, and two methyl groups attached to the tetrahydroquinoline core

Preparation Methods

The synthesis of 1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylamine with ethynyl-substituted ketones in the presence of a suitable catalyst can lead to the formation of the desired tetrahydroquinoline derivative. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

    Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted tetrahydroquinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline can be compared with other similar compounds, such as:

    1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.

    6-Ethynyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the cyclopropyl group, which may affect its stability and interaction with molecular targets.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline

InChI

InChI=1S/C16H19N/c1-4-12-5-8-15-14(11-12)16(2,3)9-10-17(15)13-6-7-13/h1,5,8,11,13H,6-7,9-10H2,2-3H3

InChI Key

CYADGSZOXJQFMO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)C#C)C3CC3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following general procedure E and using 1-cyclopropyl-6-trimethylsilanylethynyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (Intermediate 52, 0.40 g, 1.34 mmol), methanol and potassium carbonate (0.2 g, 1.47 mmol) followed by flash column chromatography over silica gel (230-400 mesh) using 2% ethyl acetate in hexane as the eluent, the title compound was obtained as an oil (0.17 g, 56%).
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Synthesis routes and methods II

Procedure details

Following general procedure F and using 1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline (Intermediate 53, 0.11 g, 0.43 mmol), ethyl-4-iodo-benzoate (Reagent A, 0.11 g, 0.9 mmol), triethyl amine (3 mL), tetrahydrofuran(3 mL), copper(I)iodide (0.02 g, 0.1 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.060 g, 0.085 mmol) followed by flash column chromatography over silica gel (230-400 mesh) using 5-10% ethyl acetate in hexane as the eluent, the title compound was obtained (0.05 g, 31%).
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1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline
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0.11 g
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Intermediate 53
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0.11 g
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3 mL
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3 mL
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copper(I)iodide
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0.06 g
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